(2S,3R)-2-amino-3-azidobutanoic acid
Description
(2S,3R)-2-Amino-3-azidobutanoic acid is a non-proteinogenic β-amino acid derivative characterized by an azide (-N₃) functional group at the C3 position and an amine (-NH₂) group at the C2 position. Its stereochemistry (2S,3R) distinguishes it from other stereoisomers, such as the (2S,3S) diastereomer . The compound is often utilized in click chemistry for bioorthogonal reactions due to the azide group’s reactivity with alkynes, enabling applications in peptide modification and drug discovery . It is commercially available as a hydrochloride salt (C₄H₈N₄O₂·HCl) with a molecular weight of 180.58 g/mol .
Properties
IUPAC Name |
(2S,3R)-2-amino-3-azidobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O2/c1-2(7-8-6)3(5)4(9)10/h2-3H,5H2,1H3,(H,9,10)/t2-,3+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSRYBKOKKWXQW-GBXIJSLDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural, functional, and application-based differences between (2S,3R)-2-amino-3-azidobutanoic acid and analogous compounds:
Key Findings:
Stereochemical Differences: The (2S,3R) configuration of the azidobutanoic acid contrasts with its (2S,3S) diastereomer, which exhibits distinct crystallographic packing and reactivity in peptide coupling reactions .
Functional Group Diversity: The azide group in this compound enables selective bioconjugation, unlike hydroxyl or acetoxy groups in analogs like (2S,3R)-3-Acetoxy-2-aminobutanoic acid . Hydroxyl-containing analogs (e.g., (2R,3R)-2-Amino-3-hydroxy-4-methylpentanoic acid) are more suited for hydrogen-bonding interactions in enzyme-substrate studies .
The azide group’s bioorthogonal reactivity makes this compound a superior candidate for in vivo labeling compared to non-reactive analogs .
Research and Commercial Relevance
- Synthetic Utility : The compound’s azide group facilitates Huisgen cycloaddition with alkynes, critical for constructing peptidomimetics and antibody-drug conjugates .
- Commercial Availability : Available from suppliers like Iris Biotech GmbH in quantities up to 5 g (priced at €2,400 for 5 g) .
Notes on Contradictions and Limitations
Data Gaps: Applications of this compound in therapeutic contexts remain underexplored compared to analogs like BR13 .
Stereochemical Sensitivity : The (2S,3R) configuration’s biological activity may differ significantly from its (2S,3S) counterpart, necessitating rigorous stereochemical validation in studies .
Q & A
Q. What are the established synthetic routes for (2S,3R)-2-amino-3-azidobutanoic acid, and how can stereochemical purity be ensured?
Q. How can researchers characterize the molecular structure and functional groups of this compound?
- Methodological Answer : Use a combination of:
- NMR : and NMR to identify azide ( 3.2–3.5 ppm for N adjacent to CH) and carboxylic acid ( 170–175 ppm) groups .
- FT-IR : Peaks at ~2100 cm (azide stretch) and 1700 cm (carboxylic acid C=O) .
- Mass Spectrometry : ESI-MS in negative mode to detect [M–H] ion (theoretical m/z 157.1 for CHNO) .
Advanced Research Questions
Q. What strategies mitigate the instability of the azide group during long-term storage or experimental conditions?
- Methodological Answer : Azides are light- and heat-sensitive. Store lyophilized samples at –20°C in amber vials under inert gas (argon). In solution, maintain pH 4–6 to avoid decomposition. For kinetic stability studies, monitor via HPLC-UV at 254 nm for byproduct formation (e.g., amines via Staudinger reaction) .
Q. How does the stereochemistry of this compound influence its bioactivity in enzyme inhibition studies?
Q. What computational methods are suitable for modeling the reactivity of the azide group in click chemistry applications?
- Methodological Answer : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to calculate transition states for copper-catalyzed azide-alkyne cycloaddition (CuAAC). Compare activation energies () with experimental kinetic data. Solvent effects can be modeled using the SMD continuum approach .
Contradictions and Resolution in Literature
Q. How can conflicting reports on the compound’s solubility in aqueous vs. organic solvents be resolved?
- Methodological Answer : Discrepancies arise from protonation states. At physiological pH (7.4), the carboxylic acid is deprotonated (–COO), increasing water solubility. In acidic conditions (pH < 3), the protonated form (–COOH) favors organic solvents like DMSO. Perform shake-flask experiments with C-labeled compound to quantify partition coefficients (log) .
Safety and Handling
Q. What precautions are necessary when handling the azide functional group in this compound?
- Methodological Answer : Azides are explosive under mechanical stress or high concentration. Use dilute solutions (<1 mM) and avoid grinding. Conduct reactions in a fume hood with blast shields. For waste disposal, quench with sodium nitrite/hypochlorite to convert azides to nitrogen gas .
Research Design Considerations
Q. How can metabolic stability be assessed for this compound in pharmacokinetic studies?
- Methodological Answer : Use liver microsomes (human or rat) incubated with NADPH. Monitor degradation via LC-MS/MS over 60 minutes. Calculate half-life () and intrinsic clearance (Cl). Compare with structurally similar fluorinated analogs (e.g., 4,4-difluoro derivatives in ) to evaluate substituent effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
